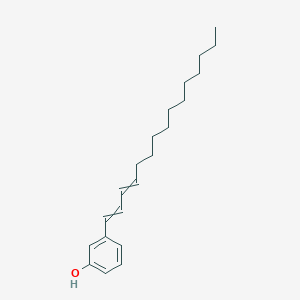
Tetradecyl 4-acetamidobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl 4-acetamidobutanoate is a chemical compound that belongs to the class of N-acyl-γ-aminobutyric acids It is derived from the monoacetylation of the nitrogen of gamma-aminobutyric acid (GABA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecyl 4-acetamidobutanoate typically involves the acetylation of 4-aminobutanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tetradecyl 4-acetamidobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetradecyl 4-acetamidobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders due to its relation to GABA.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Tetradecyl 4-acetamidobutanoate involves its interaction with specific molecular targets and pathways. As a derivative of GABA, it may influence GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability. The compound may also interact with other receptors and enzymes, modulating various physiological processes.
Comparación Con Compuestos Similares
4-acetamidobutanoic acid: A structural derivative of gamma-aminobutyric acid.
N-acetyl-4-aminobutanoate: Another derivative with similar properties.
Comparison: Tetradecyl 4-acetamidobutanoate is unique due to its tetradecyl chain, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain counterparts, potentially enhancing its interactions with lipid membranes and increasing its bioavailability.
Propiedades
Número CAS |
52669-47-3 |
|---|---|
Fórmula molecular |
C20H39NO3 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
tetradecyl 4-acetamidobutanoate |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-24-20(23)16-15-17-21-19(2)22/h3-18H2,1-2H3,(H,21,22) |
Clave InChI |
WKLABMSRTPMGEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

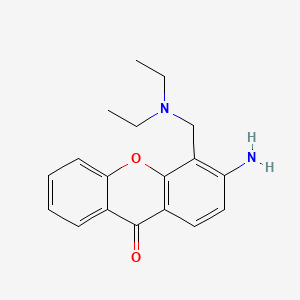
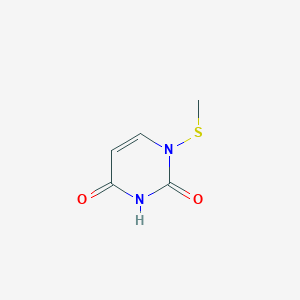
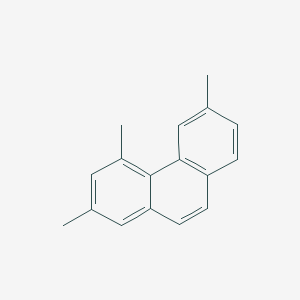
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
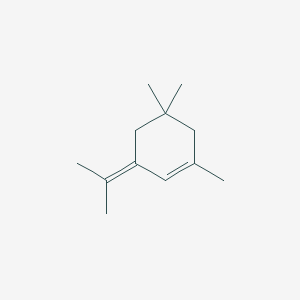
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)

![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)


